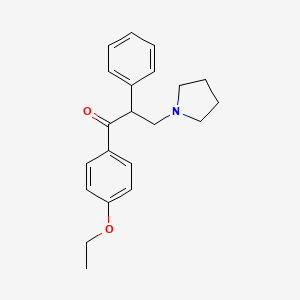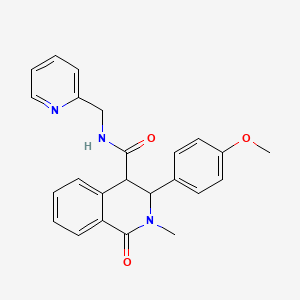![molecular formula C14H11Cl2N3O B11462174 5-(Chloromethyl)-3-(4-chlorophenyl)-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11462174.png)
5-(Chloromethyl)-3-(4-chlorophenyl)-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(CHLOROMETHYL)-3-(4-CHLOROPHENYL)-2-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a chloromethyl group, a chlorophenyl group, and a methyl group attached to the pyrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of 5-(CHLOROMETHYL)-3-(4-CHLOROPHENYL)-2-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent chloromethylation and methylation steps complete the synthesis of the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: The chlorophenyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form biaryl derivatives.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(CHLOROMETHYL)-3-(4-CHLOROPHENYL)-2-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Material Science: Its unique structure makes it useful in the design of novel materials with specific optical and electronic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-(CHLOROMETHYL)-3-(4-CHLOROPHENYL)-2-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, depending on the specific application.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 5-(METHYL)-3-(4-CHLOROPHENYL)-2-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE
- 5-(CHLOROMETHYL)-3-(4-METHOXYPHENYL)-2-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE
These compounds share a similar core structure but differ in the substituents attached to the pyrazolo[1,5-a]pyrimidine ring. The uniqueness of 5-(CHLOROMETHYL)-3-(4-CHLOROPHENYL)-2-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11Cl2N3O |
|---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
5-(chloromethyl)-3-(4-chlorophenyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C14H11Cl2N3O/c1-8-13(9-2-4-10(16)5-3-9)14-17-11(7-15)6-12(20)19(14)18-8/h2-6,18H,7H2,1H3 |
InChI Key |
CGYBEQWIZPJTQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)CCl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-acetylimino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11462094.png)
![14-fluoro-2,8,12-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(18),3,5,7,10,12,14,16-octaen-9-one](/img/structure/B11462101.png)
![9-nitro-5H-isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione](/img/structure/B11462103.png)

![Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 1-(3,4-dimethylphenyl)-5,6,7,8-tetrahydro-6-(1-methylpropyl)-](/img/structure/B11462132.png)
![1-(4-fluorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11462139.png)
![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B11462143.png)
![N-butyl-N-ethyl-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11462149.png)
![ethyl 7-butyl-6-(3-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11462157.png)
![N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-methylisovalinamide](/img/structure/B11462160.png)
![2-chloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide](/img/structure/B11462162.png)



